![molecular formula C10H5BrF3NO B2483538 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one CAS No. 2138201-50-8](/img/structure/B2483538.png)
7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one
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Overview
Description
Synthesis Analysis
The synthesis of related isoquinoline compounds involves multiple steps, including reductive amination of Schiff's bases, lithiation, formylation, and the removal of protecting groups. For example, the synthesis of tetrahydroisoquinoline derivatives has been achieved through a one-pot procedure involving lithiation of 2-methylarylidene-tert-butylamines followed by formylation and reductive amination (Zlatoidský & Gabos, 2009). Other methods involve palladium-catalyzed radical cascade difluoroalkylation-cyclization reactions for the synthesis of difluoroalkylated isoquinolines (Liu et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of isoquinoline derivatives can be performed through various spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, as well as by using density functional theory (DFT) calculations for structural and natural population atomic charge analysis. These studies help in understanding the electronic properties and reactivity patterns of the compounds (Gu Jing-h, 2014).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including photocatalytic defluorinative reactions, radical cyclization, and palladium-catalyzed C-H activation. These reactions are crucial for introducing functional groups and constructing complex molecular architectures (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, can be studied through various analytical techniques. For example, crystallographic analysis can reveal the molecular packing, hydrogen bonding, and π-π interactions, which are essential for understanding the compound's stability and reactivity (Achiwawanich et al., 2010).
Chemical Properties Analysis
The chemical properties of 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one and its derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are determined by the presence of functional groups and the electronic nature of the isoquinoline core. Studies on the reactivity and functional group transformations provide insights into the versatility of these compounds in organic synthesis (Yang et al., 2010).
Scientific Research Applications
Photochromic Spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines]
- Application : The Duff formylation of halo-substituted quinolines, including those structurally related to 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, has led to the development of new photochromic spiropyrans and spirooxazines. These compounds exhibit interesting thermal and photo-induced isomerization properties, making them potentially useful in optical data storage and photo-switching applications (Voloshin et al., 2008).
Antiviral Compounds
- Application : Research on brominated derivatives of isoquinoline, which include compounds similar to 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, has contributed to the development of potent antiviral compounds. The crystal structures of these derivatives have been analyzed for their potential applications in antiviral drug development (Baughman et al., 1995).
Synthesis of Isoquinoline Derivatives
- Application : The compound has been used in the synthesis of various isoquinoline derivatives, which are important in pharmaceutical and chemical industries. For instance, research on bromo-7-methoxyisoquinoline and related compounds has led to the development of new synthetic pathways and the understanding of reaction mechanisms involved in isoquinoline synthesis (Armengol et al., 2000).
Development of Antitumor Drugs and Fluorescent Materials
- Application : Multicomponent reactions involving α-bromo ketones and isoquinolines, including derivatives of 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, have potential applications in the development of antitumor drugs and fluorescent materials. These reactions have been explored to synthesize various isoindole and isoquinoline derivatives (Huang et al., 2009).
Novel Reaction Mechanisms
- Application : Studies involving the reaction of isoquinolinones with different reagents, including those structurally similar to 7-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one, have contributed to the understanding of novel reaction mechanisms. These insights are crucial for the development of new synthetic methods in organic chemistry (Usifoh, 2001).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like factor xia and Monoamine Oxidase (MAO) . These enzymes play crucial roles in thrombotic diseases and neurodegenerative disorders, respectively .
Mode of Action
This interaction can lead to changes in the function of the target proteins, affecting the biological processes they regulate .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to thrombosis and neurodegeneration .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes, such as inhibiting enzyme activity, which can lead to therapeutic effects .
properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-8(10(12,13)14)15-9(16)7(5)4-6/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCETGBHNXHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
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